molecular formula C8H12O6 B12544365 Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- CAS No. 143379-30-0

Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-

Cat. No.: B12544365
CAS No.: 143379-30-0
M. Wt: 204.18 g/mol
InChI Key: IMCLFEAIUNZUBK-UHFFFAOYSA-N
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Description

Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- is an organic compound with the molecular formula C7H12O5. It is known for its unique structure, which includes two acetyloxy groups attached to an ethoxy backbone. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- typically involves the reaction of acetaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction can be represented as follows:

CH3CHO+2(CH3CO)2OCH3CH(OCOCH3)2O\text{CH}_3\text{CHO} + 2 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CH(OCOCH}_3\text{)}_2\text{O} CH3​CHO+2(CH3​CO)2​O→CH3​CH(OCOCH3​)2​O

Industrial Production Methods

In industrial settings, the production of Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acetic acid and other oxidation products.

    Reduction: Reduction reactions can convert it into simpler alcohols and aldehydes.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include acetic acid, ethanol, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The compound’s reactivity allows it to modify proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: A simpler aldehyde with similar reactivity but lacking the acetyloxy groups.

    Ethyl Acetate: An ester with similar functional groups but different structural arrangement.

    Acetic Anhydride: A related compound used in the synthesis of acetaldehyde derivatives.

Uniqueness

Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- is unique due to its dual acetyloxy groups, which confer distinct reactivity and functional properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

143379-30-0

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

[1-acetyloxy-2-(2-oxoethoxy)ethyl] acetate

InChI

InChI=1S/C8H12O6/c1-6(10)13-8(14-7(2)11)5-12-4-3-9/h3,8H,4-5H2,1-2H3

InChI Key

IMCLFEAIUNZUBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(COCC=O)OC(=O)C

Origin of Product

United States

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